REACTION_SMILES
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[F:1][C:2]([c:3]1[cH:4][n:5][c:6](-[c:9]2[c:10]([C:11](=[O:12])[O:13][CH3:14])[cH:15][cH:16][cH:17][cH:18]2)[cH:7][cH:8]1)([F:19])[F:20].[Na+:22].[OH-:21]>>[F:1][C:2]([c:3]1[cH:4][n:5][c:6](-[c:9]2[c:10]([C:11](=[O:12])[OH:13])[cH:15][cH:16][cH:17][cH:18]2)[cH:7][cH:8]1)([F:19])[F:20]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1-c1ccc(C(F)(F)F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |